2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol
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Overview
Description
2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a chloro group at the 5-position and an aminoethanol moiety at the 7-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the cyclization of appropriate precursors, such as hydrazides and aminopyrimidines, under mild oxidation conditions using reagents like iron(III) chloride.
Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Aminoethanol Moiety: The aminoethanol moiety can be attached through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with an appropriate aminoethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.
Scientific Research Applications
2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling pathways, thereby affecting cell proliferation, apoptosis, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar structural features but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different arrangement of the triazole and pyrimidine rings.
Uniqueness
2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the aminoethanol moiety allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
101071-71-0 |
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Molecular Formula |
C13H20ClN5O |
Molecular Weight |
297.78 g/mol |
IUPAC Name |
2-[6-(5-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexylamino]ethanol |
InChI |
InChI=1S/C13H20ClN5O/c14-12-9-11(19-13(18-12)16-10-17-19)5-3-1-2-4-6-15-7-8-20/h9-10,15,20H,1-8H2 |
InChI Key |
PFGGDBMKCTVPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1Cl)CCCCCCNCCO |
Origin of Product |
United States |
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